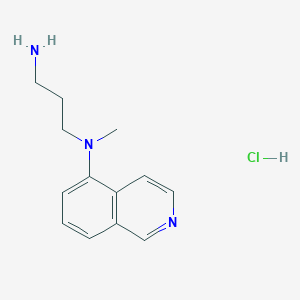
N'-isoquinolin-5-yl-N'-methylpropane-1,3-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-isoquinolin-5-yl-N’-methylpropane-1,3-diamine;hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-isoquinolin-5-yl-N’-methylpropane-1,3-diamine;hydrochloride typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of isoquinoline with N-methylpropane-1,3-diamine in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-isoquinolin-5-yl-N’-methylpropane-1,3-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N’-isoquinolin-5-yl-N’-methylpropane-1,3-diamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Industry: It is used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-isoquinolin-5-yl-N’-methylpropane-1,3-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, modulating their activity and exerting neuroprotective effects. The compound may also interact with inflammatory pathways, reducing inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline with similar chemical properties.
Quinoline: Another heterocyclic aromatic compound with a fused benzene and pyridine ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with diverse biological activities.
Uniqueness
N’-isoquinolin-5-yl-N’-methylpropane-1,3-diamine;hydrochloride is unique due to its specific structure and the presence of both isoquinoline and diamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
651307-03-8 |
|---|---|
Molecular Formula |
C13H18ClN3 |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
N'-isoquinolin-5-yl-N'-methylpropane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-16(9-3-7-14)13-5-2-4-11-10-15-8-6-12(11)13;/h2,4-6,8,10H,3,7,9,14H2,1H3;1H |
InChI Key |
ZQJLSGDENWLCSH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN)C1=CC=CC2=C1C=CN=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


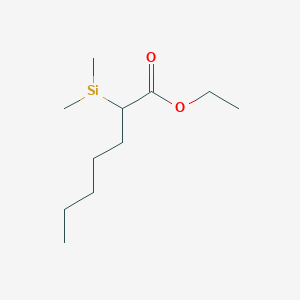

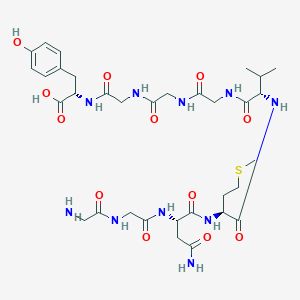

![Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl-](/img/structure/B12587707.png)
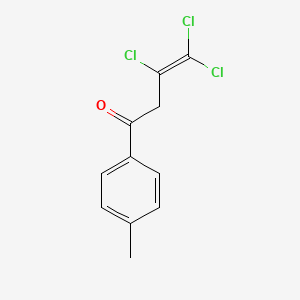
methanone](/img/structure/B12587716.png)
![Methanesulfonic acid--3-[(triphenylmethyl)sulfanyl]propan-1-ol (1/1)](/img/structure/B12587719.png)
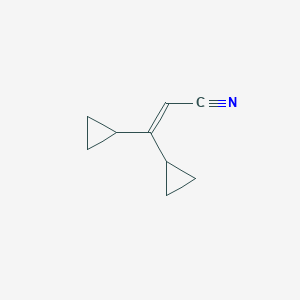
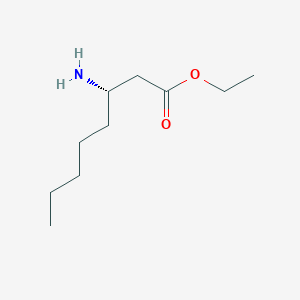
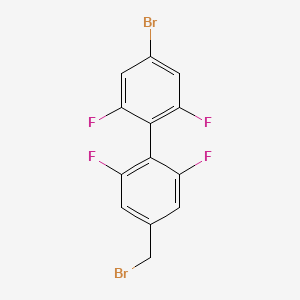
![6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587740.png)
![N-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]formamide](/img/structure/B12587741.png)
![Propyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B12587742.png)
